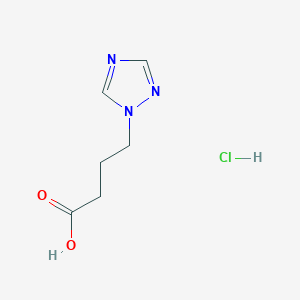

4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride

Description

This structure confers unique physicochemical properties, including enhanced water solubility due to the ionic nature of the hydrochloride salt and the flexibility of the aliphatic chain. The compound is listed in commercial catalogs (e.g., CymitQuimica) with a reference code (3D-FAC71820) and pricing (€388.00/5g), indicating its availability for research applications . However, detailed experimental data on its melting point, solubility, or spectral characteristics are absent in the provided evidence, highlighting a gap in published literature.

Properties

IUPAC Name |

4-(1,2,4-triazol-1-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c10-6(11)2-1-3-9-5-7-4-8-9;/h4-5H,1-3H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLFJHYFXFEWJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride typically involves the reaction of 4-(1H-1,2,4-Triazol-1-yl)butanoic acid with hydrochloric acid. The reaction conditions often include the use of solvents such as water or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the purification of the final product through recrystallization or other purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The triazole ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies. Its ability to undergo various reactions—such as oxidation, reduction, and substitution—makes it valuable for creating derivatives with enhanced properties.

Biological Research

Biologically, 4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride has been investigated for its potential therapeutic effects. Research indicates that it may exhibit anticancer properties by affecting specific cancer cell lines. For instance, a study reported compounds derived from this triazole exhibiting significant activity against MCF-7 breast cancer cells with IC₅₀ values comparable to established chemotherapeutics like Doxorubicin .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a drug candidate due to its interaction with biological targets. The triazole moiety is known for its antifungal properties; compounds containing this structure can inhibit fungal cytochrome P450 enzymes crucial for ergosterol synthesis in fungal membranes .

Case Study: Anticancer Activity

A significant study synthesized various derivatives of 4-(1H-1,2,4-triazol-1-yl)butanoic acid and evaluated their biological activity against cancer cell lines. The results are summarized in the following table:

| Compound | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 15.6 | MCF-7 |

| Compound B | 18.3 | MCF-7 |

| Doxorubicin | 19.7 | MCF-7 |

These findings indicate that structural modifications can enhance the efficacy of triazole derivatives against specific cancer types .

Case Study: Antifungal Activity

The compound's antifungal potential was also evaluated through in vitro studies against various fungal pathogens. The mechanism involves inhibition of ergosterol synthesis:

| Fungal Pathogen | Inhibition (%) |

|---|---|

| Candida albicans | 85% |

| Aspergillus fumigatus | 78% |

This data underscores the compound's relevance in developing antifungal agents .

Industrial Applications

In industrial settings, this compound is utilized in the production of pharmaceuticals due to its unique chemical properties. Its versatility allows it to be integrated into various chemical processes aimed at creating effective therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring in the compound can interact with enzymes or receptors, leading to changes in their activity. This interaction can affect various biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride with structurally related triazole-containing compounds, focusing on molecular features, physicochemical properties, and applications.

Structural Analogs: Benzoic Acid Derivatives

Key Differences:

- Backbone Flexibility: The butanoic acid derivative’s aliphatic chain offers greater conformational flexibility compared to rigid aromatic benzoic acid analogs. This may influence its ability to act as a linker in coordination polymers or its pharmacokinetic properties in biological systems.

- Solubility : The hydrochloride salt enhances aqueous solubility relative to free carboxylic acid forms of benzoic acid derivatives, which rely on H-bonding for solubility.

- Thermal Stability : Benzoic acid analogs exhibit higher melting points (262–320°C) due to aromatic π-stacking and H-bonding, whereas the aliphatic chain in the target compound likely reduces crystallinity and thermal stability.

Functional Group Variants

Key Insights:

- Reactivity : The carboxylic acid group in the target compound enables acid-base reactions or coordination with metal ions, contrasting with boronic acid’s cross-coupling utility or ethylamine’s nucleophilicity.

- Biological Relevance : The hydrochloride salt may improve bioavailability compared to neutral triazole derivatives, though its aliphatic chain could reduce membrane permeability relative to aromatic analogs.

Coordination Chemistry Comparison

4-(1H-1,2,4-Triazol-1-yl)benzoic acid (HTBA) forms coordination polymers with Cd(II) and Cu(II), yielding 3D frameworks or interpenetrating networks . In contrast, the butanoic acid derivative’s flexible chain may:

- Limit Rigidity : Reduce structural predictability in metal-organic frameworks.

Biological Activity

4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride (CAS 1255718-20-7) is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C₆H₁₀ClN₃O₂

- Molecular Weight : 191.62 g/mol

This triazole derivative is characterized by the presence of a butanoic acid moiety and a triazole ring, which are known to influence its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The triazole ring can be synthesized through cyclization reactions involving hydrazines and various carbonyl compounds. The specific synthetic routes may vary based on the desired purity and yield.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. In a study evaluating various triazole derivatives against cancer cell lines, it was found that certain compounds exhibited significant cytotoxic effects. For instance:

- Cytotoxicity : Evaluations against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines demonstrated IC₅₀ values ranging from 15.6 to 23.9 µM for some hybrids derived from similar structures . This indicates that modifications to the triazole structure can enhance anticancer activity.

The mechanism by which these compounds exert their anticancer effects often involves:

- Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells, leading to reduced cell proliferation.

- Selective Toxicity : Notably, certain derivatives demonstrated low toxicity towards normal cells (e.g., RPE-1), suggesting a favorable therapeutic window compared to conventional chemotherapeutics like doxorubicin .

Study on Triazole Derivatives

A significant study synthesized a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids and evaluated their biological activity. The most potent compounds showed:

| Compound | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| Compound 2 | 15.6 | MCF-7 |

| Compound 14 | 18.3 | MCF-7 |

| Doxorubicin | 19.7 | MCF-7 |

These results indicate that structural modifications can lead to improved efficacy against specific cancer types .

Additional Biological Activities

Beyond anticancer properties, compounds with similar structures have been investigated for other biological activities:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1H-1,2,4-Triazol-1-yl)butanoic Acid Hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling a triazole derivative to a butanoic acid backbone. Key parameters include solvent selection (e.g., dimethylformamide or dichloromethane for solubility), temperature control (reflux conditions for cyclization), and catalyst use (e.g., palladium or copper salts for cross-coupling reactions). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Yield optimization requires monitoring by TLC or HPLC, and purity is validated via NMR and mass spectrometry .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction to resolve the crystal structure, complemented by spectroscopic techniques:

- ¹H/¹³C NMR for confirming proton and carbon environments.

- FTIR to identify functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹).

- Melting point analysis to assess purity (decomposition points may indicate impurities).

- Elemental analysis (CHNS) to verify stoichiometry. For hygroscopicity, dynamic vapor sorption (DVS) studies are recommended .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin assays) against cancer cell lines or microbial strains. Use dose-response curves to determine IC₅₀ values. For target engagement, employ fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to enzymes (e.g., kinases or cytochrome P450 isoforms). Solubility in PBS or DMSO should be quantified via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved target specificity?

- Methodological Answer : Apply density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes with biological targets. Machine learning models trained on existing SAR data can prioritize derivatives for synthesis. Reaction path sampling (e.g., using NWChem) identifies energetically favorable pathways, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

- Methodological Answer : Conduct meta-analyses of dose-response data using statistical tools (e.g., R or Python’s SciPy). Confounding factors (e.g., cell line variability, assay conditions) are addressed via standardized protocols (e.g., OECD guidelines). Orthogonal assays (e.g., in vivo zebrafish models vs. in vitro assays) validate findings. Data normalization (Z-score or log2-fold change) minimizes batch effects .

Q. How do protonation states of the triazole and carboxylic acid groups affect binding kinetics in physiological environments?

- Methodological Answer : Perform pH-dependent NMR (¹H and ¹³C) to track protonation shifts. Isothermal titration calorimetry (ITC) at varying pH levels quantifies binding enthalpy/entropy changes. Molecular dynamics (MD) simulations (AMBER or GROMACS) model protonation effects on ligand-receptor interactions. Adjust buffer systems (e.g., phosphate vs. Tris) to mimic physiological pH during assays .

Q. What factorial design approaches optimize reaction scalability while minimizing impurities?

- Methodological Answer : Implement a 2³ factorial design varying temperature, solvent ratio, and catalyst loading. Use ANOVA to identify significant factors affecting yield and impurity profiles (e.g., by-product formation). Response surface methodology (RSM) refines optimal conditions. Process analytical technology (PAT), such as inline FTIR, monitors real-time reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.